molecular formula C4H6ClNOS B13215324 1-Cyanopropane-1-sulfinyl chloride

1-Cyanopropane-1-sulfinyl chloride

Cat. No.: B13215324
M. Wt: 151.62 g/mol
InChI Key: SPBNMIIXIXRPSH-UHFFFAOYSA-N
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Description

1-Cyanopropane-1-sulfinyl chloride is an organic compound with the molecular formula C₄H₆ClNO₂S It is a sulfinyl chloride derivative, characterized by the presence of a sulfinyl group (SO) attached to a cyanopropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyanopropane-1-sulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-cyanopropane with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically proceeds as follows:

[ \text{1-Cyanopropane} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{Hydrogen Chloride} ]

The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. Continuous flow synthesis using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination has been explored to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Cyanopropane-1-sulfinyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfinamides, sulfinates, or sulfinyl thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides, which are valuable intermediates in organic synthesis.

    Reduction Reactions: Reduction of this compound can yield the corresponding sulfinyl alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfinamides: Formed by reaction with amines

    Sulfinates: Formed by reaction with alcohols

    Sulfinyl Thiols: Formed by reaction with thiols

    Sulfonyl Chlorides: Formed by oxidation

Scientific Research Applications

1-Cyanopropane-1-sulfinyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfinamide-based drugs.

    Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-cyanopropane-1-sulfinyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

1-Cyanopropane-1-sulfinyl chloride can be compared with other sulfinyl chlorides and sulfonyl chlorides:

    1-Cyanopropane-1-sulfonyl chloride: Similar structure but with a sulfonyl group (SO₂) instead of a sulfinyl group (SO). It is more stable and less reactive than the sulfinyl chloride.

    1-Methylcyclopropane-1-sulfonyl chloride: Contains a cyclopropane ring, which affects its reactivity and applications.

    2-Methoxyethane-1-sulfonyl chloride: Contains a methoxy group, which influences its solubility and reactivity.

The uniqueness of this compound lies in its specific reactivity and the presence of both a cyanopropane backbone and a sulfinyl chloride group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C4H6ClNOS

Molecular Weight

151.62 g/mol

IUPAC Name

1-cyanopropane-1-sulfinyl chloride

InChI

InChI=1S/C4H6ClNOS/c1-2-4(3-6)8(5)7/h4H,2H2,1H3

InChI Key

SPBNMIIXIXRPSH-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)S(=O)Cl

Origin of Product

United States

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